Methyl 4-(4-cyanophenyl)-2-fluorobenzoate

Description

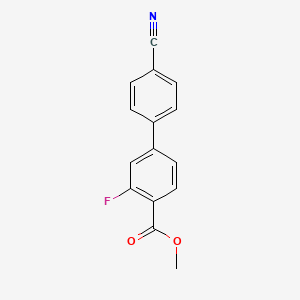

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-cyanophenyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-12(8-14(13)16)11-4-2-10(9-17)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSGYDVUKPGRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742908 | |

| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-59-8 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-cyano-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(4-cyanophenyl)-2-fluorobenzoate chemical properties"

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its rigid biphenyl scaffold, substituted with electron-withdrawing groups—a nitrile (cyano) and a fluorine atom—along with a methyl ester, imparts a unique combination of reactivity, metabolic stability, and binding potential. This makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors and advanced organic materials. The strategic placement of the fluorine atom and the cyano group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a subject of considerable interest for drug development professionals.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering field-proven insights for researchers and scientists.

Molecular Identity and Structure

The structural identity of a molecule is fundamental to understanding its behavior. This compound is characterized by a biphenyl core where one phenyl ring is substituted with a methyl ester and a fluorine atom, and the second is substituted with a cyano group.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₀FNO₂ |

| Molecular Weight | 255.25 g/mol |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)F |

Structural Diagram

Caption: 2D structure of this compound.

The molecule's electronic profile is heavily influenced by the ortho-fluorine and para-cyano substituents. The fluorine atom acts as a weak deactivator via induction but a weak activator via resonance on the benzoate ring. The para-cyano group on the second ring is a strong electron-withdrawing group, which can serve as a hydrogen bond acceptor, a critical interaction in many biological systems.[2]

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. However, its properties can be reliably estimated based on its structural analogues, such as methyl 4-cyanobenzoate and methyl 4-fluorobenzoate.[3][4]

| Property | Estimated Value / Description | Rationale / Analog Comparison |

| Physical State | White to off-white solid | Biphenyl systems with similar molecular weights are typically solids at room temperature. |

| Melting Point | > 100 °C | Higher than analogues like Methyl 4-cyanobenzoate (66-68 °C) due to increased molecular weight and potentially stronger intermolecular forces from the biphenyl system. |

| Boiling Point | > 300 °C | Significantly higher than analogues due to increased mass and polarity. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | The polar ester and nitrile groups are offset by the large, nonpolar aromatic core. |

| LogP | ~3.5 - 4.5 | The addition of the cyanophenyl group increases lipophilicity compared to simpler benzoate esters. |

Spectroscopic and Analytical Characterization

For a researcher synthesizing or verifying this compound, the following spectroscopic signatures would be expected:

-

¹H NMR Spectroscopy: The spectrum would be complex in the aromatic region (approx. 7.5-8.2 ppm). The protons on the fluorinated ring would exhibit coupling to the adjacent fluorine atom (³JHF, ⁴JHF). The methyl ester protons would appear as a sharp singlet around 3.9 ppm.[5][6]

-

¹³C NMR Spectroscopy: Key signals would include the nitrile carbon (~118 ppm), the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and multiple aromatic carbons, with the carbon attached to the fluorine showing a large one-bond coupling constant (¹JCF).[3]

-

Infrared (IR) Spectroscopy:

-

C≡N stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.

-

C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹.

-

C-F stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 255. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Synthesis and Reactivity

The most efficient and widely adopted method for constructing the C-C bond between the two phenyl rings in this class of molecules is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction offers high yields, mild reaction conditions, and excellent functional group tolerance.[8][9]

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves coupling a boronic acid (or boronate ester) derivative with an aryl halide.

Caption: Synthetic workflow via Suzuki-Miyaura cross-coupling.

Exemplary Experimental Protocol

Causality: This protocol is designed for robustness. The choice of a palladium catalyst is central to activating the aryl halide. The base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[7] A mixed solvent system (e.g., toluene and water) is often used to dissolve both the organic reactants and the inorganic base.

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and the base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Reactivity Profile

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (4-(4-cyanophenyl)-2-fluorobenzoic acid) under basic (e.g., LiOH, NaOH) or acidic conditions. This is a common subsequent step for preparing active pharmaceutical ingredients.

-

Nitrile Group Transformations: The cyano group is versatile and can be hydrolyzed to a carboxylic acid under harsh conditions or reduced to an aminomethyl group.

-

Aromatic Substitution: The electron-deficient nature of the rings makes them less susceptible to electrophilic aromatic substitution but potentially reactive towards nucleophilic aromatic substitution, especially at positions activated by the fluoro and cyano groups.

Applications in Research and Development

The true value of this compound lies in its role as a sophisticated building block. The constituent moieties are frequently found in molecules with significant biological activity.

-

Drug Discovery: This intermediate is a precursor for synthesizing inhibitors of various enzymes. The 4-cyanophenyl motif is known to interact favorably with active sites, often acting as a hydrogen bond acceptor.[2] It is a common feature in inhibitors for targets like aromatase and steroid sulfatase, which are relevant in oncology.[2] Molecules containing fluorinated biphenyl cores are explored for treating a range of diseases, from cancer to neurodegenerative disorders.[10][11][12]

-

Metabolic Stability: The inclusion of a fluorine atom is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation.[13] This can improve the pharmacokinetic profile of a drug candidate, leading to a longer half-life and better oral bioavailability.

-

Materials Science: Biphenyl structures form the basis of many liquid crystals and organic light-emitting diodes (OLEDs). The polarity and rigidity imparted by the cyano and fluoro groups can be exploited to fine-tune the electronic and physical properties of such materials.

Safety and Handling

While specific toxicity data for this compound is not available, a hazard assessment can be made based on its structural components. Analogues such as Methyl 4-cyanobenzoate and other halogenated esters are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][14]

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Harmful)

-

Skin Irritation

-

Serious Eye Irritation

-

Specific target organ toxicity — single exposure (Respiratory tract irritation)

-

-

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

References

-

Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ACS Medicinal Chemistry Letters, 2(11), 829–833. [Link]

- CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. (2021).

-

Wikipedia. (2023). 4-Fluorobenzoic acid. [Link]

-

PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. (2014).

-

The Royal Society of Chemistry. (2016). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

-

Al-Blewi, F. F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 1-11. [Link]

-

Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(35), 20836-20845. [Link]

-

Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]

-

Sánchez-García, M. A., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1255. [Link]

-

Khan, I., et al. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Current Organic Synthesis, 19(6), 698-707. [Link]

-

Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Ali, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. [Link]

-

PubChem. (n.d.). Methyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 11. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS Number: 1365272-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, a molecule with the CAS number 1365272-67-8, represents a critical building block in the landscape of modern medicinal chemistry. Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a fluorine atom, and a cyanophenyl group, makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide, intended for researchers and professionals in drug development, provides a detailed exploration of the synthetic methodology for this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation. The strategic placement of its functional groups allows for diverse downstream chemical modifications, making it a key component in the development of targeted therapies, including those for oncology and neurodegenerative diseases.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most efficient and widely employed method for the synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields in the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In this specific synthesis, the key bond formation occurs between a substituted fluorobenzoate and a cyanophenylboronic acid derivative.

The choice of the Suzuki-Miyaura coupling is a testament to its reliability and versatility in constructing biaryl systems, which are prevalent motifs in many biologically active molecules. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following protocol is a representative synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate, adapted from established procedures in the field.

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Role |

| Methyl 4-bromo-2-fluorobenzoate | 179554-52-6 | C₈H₆BrFO₂ | Aryl halide substrate |

| (3-Cyanophenyl)boronic acid | 150255-96-2 | C₇H₆BNO₂ | Organoboron substrate |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | Base |

| Toluene | 108-88-3 | C₇H₈ | Solvent |

| Water (H₂O) | 7732-18-5 | H₂O | Co-solvent |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Extraction Solvent |

| Brine | 7647-14-5 | NaCl (aq) | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-bromo-2-fluorobenzoate (1.0 equivalent), (3-cyanophenyl)boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The use of a biphasic solvent system is common in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the reaction mixture. The bright yellow color of the catalyst should be noted.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford methyl 4-(3-cyanophenyl)-2-fluorobenzoate as a white to off-white solid.

Diagram of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

Expertise and Mechanistic Insights: The "Why" Behind the "How"

As a Senior Application Scientist, it is crucial to understand not just the procedural steps, but the underlying principles that ensure a successful and reproducible synthesis.

-

Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings. Its four triphenylphosphine ligands provide a stable electron-rich environment for the palladium center, facilitating the key steps of oxidative addition and reductive elimination.

-

The Role of the Base: The base is a critical component of the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center. Sodium carbonate is a cost-effective and moderately strong base that is well-suited for this transformation.

-

Solvent System: The biphasic toluene/water system is advantageous as it allows for the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics at the interface of the two phases.

-

Inert Atmosphere: The palladium(0) catalyst is susceptible to oxidation to an inactive palladium(II) species in the presence of oxygen. Maintaining an inert atmosphere throughout the reaction is therefore paramount to prevent catalyst degradation and ensure a high yield of the desired product.

Trustworthiness and Self-Validation: Ensuring Purity and Identity

The integrity of any chemical synthesis lies in the rigorous characterization of the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized methyl 4-(3-cyanophenyl)-2-fluorobenzoate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the resonances in the ¹³C NMR spectrum, provide a definitive fingerprint of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

Conclusion: A Gateway to Innovation

The synthesis of methyl 4-(3-cyanophenyl)-2-fluorobenzoate via the Suzuki-Miyaura cross-coupling reaction is a prime example of a robust and efficient chemical transformation that provides access to a key intermediate for drug discovery. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and rigorous analytical characterization are the cornerstones of a successful synthesis. This guide serves as a comprehensive resource for researchers and scientists, empowering them to confidently produce this valuable compound and unlock its potential in the development of next-generation therapeutics.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling in 2020: a year in review. Org. Biomol. Chem., 2021 , 19, 1534-1553. [Link]

- WO 2012061093 A1, Preparation of pyrimidine derivatives as IRAK4 inhibitors, their compositions and use for the treatment of inflamm

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544-4568. [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633-9695. [Link]

Spectroscopic Characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: A Technical Guide

Introduction

Methyl 4-(4-cyanophenyl)-2-fluorobenzoate, a biaryl compound featuring a fluorinated benzoic acid ester and a cyanophenyl moiety, represents a scaffold of significant interest in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, pharmacokinetic properties, and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals.

It is important to note that while this guide provides a detailed analysis, the spectroscopic data presented herein is predictive , based on the analysis of structurally similar compounds, due to the current lack of publicly available, experimentally verified spectra for this compound (CAS 1365272-59-8). The interpretations are grounded in established principles of spectroscopic analysis and data from analogous structures to ensure the highest possible accuracy.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that dictate its spectroscopic signature: a methyl ester, a fluoro-substituted aromatic ring, a biphenyl linkage, and a nitrile group. Understanding the electronic environment of each component is crucial for interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, ester, and cyano groups, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.0 - 8.2 | Doublet | 2H | H-2', H-6' | Protons on the cyanophenyl ring, deshielded by the cyano group. |

| ~7.7 - 7.9 | Doublet | 2H | H-3', H-5' | Protons on the cyanophenyl ring, coupled to H-2' and H-6'. |

| ~7.5 - 7.7 | Multiplet | 2H | H-3, H-5 | Protons on the fluorinated ring, influenced by the fluorine and the biphenyl linkage. |

| ~7.2 - 7.4 | Triplet | 1H | H-6 | Proton ortho to the fluorine, showing coupling to both fluorine and the adjacent proton. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methyl ester protons. |

Causality in Proton Chemical Shifts:

-

The protons on the cyanophenyl ring (H-2', H-6', H-3', H-5') are expected to be downfield due to the strong electron-withdrawing nature of the nitrile group.

-

The fluorine atom on the other ring will cause a downfield shift for the adjacent protons (H-3 and H-6), with the effect being more pronounced for the ortho proton.

-

The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (F, O, N) and the resonance effects within the aromatic system.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~165 | C=O | Carbonyl carbon of the ester group. |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Carbon directly attached to fluorine, showing a large one-bond coupling constant. |

| ~145 | C-4' | Quaternary carbon of the cyanophenyl ring attached to the other ring. |

| ~138 | C-1' | Quaternary carbon of the cyanophenyl ring. |

| ~132 | C-3', C-5' | Carbons on the cyanophenyl ring. |

| ~131 | C-6 | Carbon on the fluorinated ring. |

| ~129 | C-2', C-6' | Carbons on the cyanophenyl ring. |

| ~125 | C-4 | Quaternary carbon on the fluorinated ring. |

| ~124 | C-5 | Carbon on the fluorinated ring. |

| ~118 | -C≡N | Nitrile carbon. |

| ~116 (d, ²JCF ≈ 22 Hz) | C-1 | Quaternary carbon of the fluorinated ring, showing a two-bond coupling to fluorine. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-3 | Carbon on the fluorinated ring, showing a two-bond coupling to fluorine. |

| ~52 | -OCH₃ | Methyl ester carbon. |

Expertise in ¹³C NMR Interpretation:

-

The carbon attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of its position.

-

Other carbons in the fluorinated ring will show smaller, two- and three-bond couplings to the fluorine atom.

-

The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-120 ppm range.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. Its chemical shift will be indicative of its electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| ~ -110 to -120 | Multiplet | The chemical shift is typical for a fluorine atom on an aromatic ring. The multiplicity will arise from coupling to the ortho and meta protons. |

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR data acquisition ensures reproducibility and accuracy.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the probe for the specific sample.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range for aromatic fluorine compounds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the TMS signal (for ¹H and ¹³C) or an appropriate fluorine standard.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale for Prediction |

| 255.07 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₀FNO₂. |

| 224.06 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 196.07 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 179.07 | [C₁₃H₉N]⁺ | Fragment corresponding to the 4-biphenylcarbonitrile cation. |

| 152.04 | [C₁₂H₈]⁺ | Biphenylene fragment. |

| 102.02 | [C₇H₄N]⁺ | Cyanophenyl fragment. |

Trustworthiness in Fragmentation Analysis:

-

The molecular ion peak at m/z 255.07 would be a key indicator of the compound's identity.

-

The loss of the methoxy and carbomethoxy groups are characteristic fragmentation pathways for methyl esters.

-

The presence of fragments corresponding to the biphenylcarbonitrile and cyanophenyl moieties would provide strong evidence for the overall structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Ionization:

-

Use a standard ionization technique like Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Predicted Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic for C-H bonds on an aromatic ring. |

| ~2950 | C-H stretch (aliphatic) | C-H stretching of the methyl group. |

| ~2230 | C≡N stretch | Strong and sharp absorption characteristic of a nitrile group. |

| ~1725 | C=O stretch | Strong absorption for the carbonyl group of the ester. |

| ~1600, ~1500 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the aromatic rings. |

| ~1250 | C-O stretch (ester) | Asymmetric C-O stretching of the ester. |

| ~1100 | C-F stretch | Characteristic absorption for an aryl-fluoride bond. |

| ~840 | C-H out-of-plane bend | Bending vibration indicative of 1,4-disubstitution on the cyanophenyl ring. |

Authoritative Grounding in IR Interpretation:

-

The sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group[1].

-

The strong carbonyl absorption around 1725 cm⁻¹ confirms the presence of the ester.

-

The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings[2].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample in an FTIR spectrometer.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder or KBr pellet to subtract from the sample spectrum.

-

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure highlighting the key moieties.

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and infrared spectroscopy features. The provided protocols offer a framework for the reliable acquisition of experimental data. It is anticipated that this guide will serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The acquisition and publication of experimental data for this specific molecule are encouraged to validate and refine the predictions made herein.

References

-

National Institute of Standards and Technology. Methyl 4-cyanobenzoate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link][1][3]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

PubChem. 4-Biphenylcarbonitrile. National Center for Biotechnology Information. [Link][4]

Sources

The Strategic Utility of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate: A Technical Guide for Advanced Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, the demand for versatile, highly functionalized building blocks is incessant. These scaffolds are the linchpins in constructing complex molecular architectures, particularly within medicinal chemistry and materials science. Methyl 4-(4-cyanophenyl)-2-fluorobenzoate emerges as a preeminent example of such a building block. Its structure is a carefully orchestrated assembly of functionalities: a rigid biphenyl core, an ortho-fluorine atom prime for substitution, a strategically placed cyano group for diverse chemical transformations, and a methyl ester handle for further derivatization. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development.

Molecular Profile and Strategic Synthesis

The intrinsic value of this compound lies in its distinct functional domains, each offering a specific vector for molecular elaboration. The biphenyl moiety provides a structurally rigid and well-defined three-dimensional framework. The electron-withdrawing nature of the cyano and methyl ester groups, combined with the electronegativity of the fluorine atom, significantly influences the molecule's electronic properties and reactivity.[1]

The most reliable and scalable synthesis of this building block is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method provides a robust and high-yielding pathway to construct the central C-C bond of the biphenyl system.[2][3]

Workflow for Suzuki-Miyaura Synthesis

Sources

"discovery and characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-cyanophenyl)-2-fluorobenzoate

Introduction

This compound is a biaryl compound featuring a fluorinated benzene ring linked to a cyanophenyl moiety, with a methyl ester functional group. Its molecular structure, incorporating a nitrile, an ester, and a C-F bond, makes it a valuable building block and intermediate in various fields of chemical research. Molecules with these structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of advanced polymers and specialty chemicals.[1][2] The fluorinated aromatic core, in particular, is a common feature in pharmaceuticals, often enhancing metabolic stability and binding affinity.

This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, outlines a complete workflow for its characterization using modern spectroscopic techniques, and discusses its potential applications. The methodologies are presented with an emphasis on the underlying scientific principles to provide not just a procedure, but a framework for understanding and adapting these techniques.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the carbon-carbon bond between the two aromatic rings is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of commercially available and relatively low-toxicity organoboron reagents.[4][5]

The chosen synthetic strategy involves the coupling of an aryl halide, Methyl 4-bromo-2-fluorobenzoate , with an arylboronic acid, (4-cyanophenyl)boronic acid .

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Causality of Experimental Choices

-

Catalyst System: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is chosen as the catalyst precursor. The Pd(0) species is the active catalyst that initiates the catalytic cycle.[6] The triphenylphosphine ligands stabilize the palladium center and influence the reaction's efficiency. Alternatively, a catalyst system can be generated in situ from a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand.[7]

-

Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial.[4][8] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.

-

Solvent System: A biphasic solvent system, typically consisting of an organic solvent like toluene or dioxane and water, is employed. This system effectively dissolves both the organic substrates and the inorganic base, allowing them to interact at the interface. The use of water is also environmentally advantageous.[5]

-

Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 65-90 °C are common for these types of couplings.[4]

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Methyl 4-bromo-2-fluorobenzoate), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (the boronate formed from (4-cyanophenyl)boronic acid and base) transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Base Addition: Add toluene (5 mL per mmol of aryl bromide) and a 2M aqueous solution of K₂CO₃ (2.5 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[3]

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized product is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. DFT calculations are often used to predict chemical shifts for biaryl compounds, providing a high level of accuracy when compared to experimental data.[9][10][11]

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Region (approx. 7.5 - 8.2 ppm): The spectrum will be complex due to the presence of seven protons on two different, electronically coupled rings. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus. Protons ortho to the fluorine atom will exhibit larger coupling constants (J-F). The two doublets for the symmetrically substituted cyanophenyl ring are expected to be sharp.

-

Methyl Protons (approx. 3.9 ppm): A sharp singlet integrating to three protons will be observed for the methyl group of the ester (-OCH₃).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about all the unique carbon atoms in the molecule.

-

Carbonyl Carbon (approx. 164-166 ppm): The ester carbonyl carbon will appear as a downfield singlet.

-

Aromatic Carbons (approx. 110-145 ppm): A series of signals corresponding to the 12 aromatic carbons will be visible. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Nitrile Carbon (approx. 118-120 ppm): The carbon of the cyano group (C≡N) will appear as a relatively weak signal in the aromatic region.

-

Methyl Carbon (approx. 52-53 ppm): The methyl ester carbon (-OCH₃) will appear as a singlet in the upfield region.

| Data Summary: Predicted NMR Shifts | |

| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |

| ¹H NMR | ~ 8.2 - 7.5 (m, 7H, Ar-H), ~ 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR | ~ 165 (C=O), ~ 145-110 (Ar-C), ~ 119 (C≡N), ~ 53 (-OCH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[12]

-

C=O Stretch: A very strong absorption band characteristic of an aromatic ester will be present between 1715-1730 cm⁻¹.[13][14]

-

C-O Stretches: Two distinct, strong bands will appear in the 1300-1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C asymmetric and symmetric stretching of the ester group.[13]

-

Aromatic C=C Stretches: Medium to weak absorptions will be observed around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-F Stretch: A strong band for the carbon-fluorine bond will appear in the region of 1250-1100 cm⁻¹.

| Data Summary: Key FTIR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2240 (Sharp, Strong) |

| Ester Carbonyl (C=O) | 1715 - 1730 (Very Strong) |

| Ester (C-O) | 1300 - 1250 and 1130-1100 (Strong) |

| Aromatic (C=C) | ~1600, ~1500 (Medium) |

| Aryl-Fluorine (C-F) | 1250 - 1100 (Strong) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[15][16]

-

Molecular Ion Peak (M⁺): Using a soft ionization technique, the mass spectrum should show a prominent molecular ion peak. The molecular formula is C₁₅H₁₀FNO₂.

-

Calculated Molecular Weight: 255.0641 g/mol

-

Expected m/z: The primary peak will be observed at an m/z (mass-to-charge ratio) of 255.[17]

-

Fragmentation: Electron impact ionization would likely cause fragmentation. Common fragmentation patterns for esters include the loss of the -OCH₃ group (M-31) or the -COOCH₃ group (M-59).

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1365272-59-8[17] |

| Molecular Formula | C₁₅H₁₀FNO₂[17] |

| Molecular Weight | 255.24 g/mol [17] |

| Appearance | Expected to be an off-white to white solid |

Workflow and Logic Diagram

Caption: Overall workflow from synthesis to final characterization.

Conclusion and Future Outlook

This guide has detailed a reliable and well-understood pathway for the synthesis and characterization of this compound. The Suzuki-Miyaura cross-coupling provides an efficient method for its preparation, and the compound's structure can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. The presence of multiple functional handles—the ester, the nitrile, and the fluorinated ring—makes this compound a highly versatile intermediate. It can be further modified, for example, by hydrolysis of the ester to a carboxylic acid, reduction of the nitrile to an amine, or nucleophilic aromatic substitution of the fluorine atom under specific conditions. These potential transformations open avenues for its use in creating libraries of complex molecules for screening in drug discovery programs and for developing novel organic materials.

References

- Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- MilliporeSigma. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.

- Yan, Y., & Zhang, Y. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(17), 6650-6653.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470.

- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2437–2449.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Silva, A. M., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3539-3545.

- Bedford, R. B. (2003). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 687(2), 433-445.

- Petersen, S., & Nielsen, M. G. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.

- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.

- OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry.

- Carrow, B. P., & Hartwig, J. F. (2006). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 128(11), 3717-3727.

- Benchchem. (n.d.). Methyl 4-(2-cyanophenyl)-2-fluorobenzoate.

- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.

- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.

- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Open Science, 8(9), 210954.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Save My Exams. (2025). Mass spectrometry (AQA A Level Chemistry): Revision Note.

- National Center for Biotechnology Information. (n.d.).

- Nguyen, T. T. (2021). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Sinfoo Biotech. (n.d.). This compound.

- Chem-Impex. (n.d.). Methyl 4-fluorobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.

- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.

- Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)

- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- American Elements. (n.d.). Methyl 2-cyano-4-fluorobenzoate.

- Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- National Institute of Standards and Technology. (n.d.).

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ChemicalBook. (n.d.). Methyl 4-cyanobenzoate synthesis.

- SpectraBase. (n.d.). Methyl 4-cyanobenzoate.

- ChemicalBook. (n.d.). Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum.

- ChemWhat. (n.d.). Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

- ChemicalBook. (n.d.). Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- Pharmaffiliates. (n.d.). Methyl 4-Cyanobenzoate.

Sources

- 1. Methyl 4-(2-cyanophenyl)-2-fluorobenzoate | 1352317-81-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. hscprep.com.au [hscprep.com.au]

- 16. fiveable.me [fiveable.me]

- 17. This compound,(CAS# 1365272-59-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

A Senior Application Scientist's Guide to Alternative Synthetic Routes for Substituted Biphenyl Compounds

Abstract

The substituted biphenyl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronics. The strategic synthesis of these compounds, often requiring precise control over substitution patterns and stereochemistry, is a critical endeavor for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to substituted biphenyls, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will dissect the mechanisms, advantages, and limitations of established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, alongside the classical Ullmann reaction and emerging C-H activation strategies. This guide is designed to empower researchers to make informed decisions in the design and execution of robust and efficient syntheses of these vital chemical entities.

The Enduring Importance of the Biphenyl Scaffold

The biphenyl scaffold is considered a "privileged structure" in drug discovery, appearing in a wide array of biologically active molecules.[1] Its rigid yet conformationally flexible nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] From antihypertensives like Valsartan to anti-inflammatory drugs, the biphenyl unit is a testament to nature's and chemists' ingenuity.[3] The synthesis of unsymmetrical biphenyls, in particular, is of great interest as it allows for the fine-tuning of pharmacological properties.[4] This guide will explore the diverse methodologies available for constructing this pivotal structural motif.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds between two aromatic rings.[5][6] These reactions generally follow a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice of coupling partners and reaction conditions dictates the scope and functional group tolerance of each specific method.

The Suzuki-Miyaura Coupling: A First-Line Strategy

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the generation of non-toxic inorganic byproducts.[5][7] This makes it a highly attractive method from both a practical and green chemistry perspective.[8][9]

Mechanism and Key Considerations: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (boronic acid or ester) in the presence of a base. The final step is reductive elimination, which forms the biphenyl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. For instance, the synthesis of sterically hindered biphenyls often requires the use of bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[10][11]

Experimental Protocol: Synthesis of a Substituted Biphenyl via Suzuki-Miyaura Coupling

Objective: To synthesize 4-methoxy-4'-nitrobiphenyl from 4-bromoanisole and 4-nitrophenylboronic acid.

Materials:

-

4-bromoanisole (1.0 mmol, 1.0 equiv)

-

4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, 4-nitrophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Flush the flask with an inert gas (e.g., nitrogen or argon).

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

The Stille Coupling: Tolerant but Toxic

The Stille coupling utilizes organostannane reagents and offers excellent functional group tolerance.[12] This method is particularly useful when other organometallic reagents are incompatible with the desired substrates.[13]

Mechanism and Key Considerations: The mechanism is similar to the Suzuki coupling, with the transmetalation step involving an organotin reagent.[14] A significant drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts, which can complicate purification and are environmentally undesirable.[5] Despite this, its broad substrate scope makes it a valuable tool in complex molecule synthesis.[12]

Experimental Protocol: Synthesis of a Biphenyl via Stille Coupling

Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenyltributyltin.

Materials:

-

2-bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenyltributyltin (1.1 mmol, 1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

Tri(2-furyl)phosphine (TFP, 0.04 mmol, 4 mol%)

-

1,4-Dioxane (5 mL)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve 2-bromopyridine, phenyltributyltin, Pd₂(dba)₃, and TFP in 1,4-dioxane.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Stir vigorously for 1 hour, then filter through a pad of celite.

-

Extract the filtrate with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.

-

Concentrate the solvent and purify the residue by flash chromatography.

The Negishi Coupling: Highly Reactive but Sensitive

The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts.[15] This heightened reactivity allows for the coupling of less reactive aryl chlorides and can often be performed under milder conditions.[6]

Mechanism and Key Considerations: The use of organozinc reagents necessitates strictly anhydrous and oxygen-free conditions due to their sensitivity to moisture and air.[5] The preparation of the organozinc reagent is a critical step and is typically done in situ from the corresponding organolithium or Grignard reagent.[16] The Negishi coupling is particularly advantageous for the synthesis of complex, functionalized biphenyls.[17]

Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl via Negishi Coupling [5]

Objective: To synthesize 2,2'-dimethylbiphenyl from 2-iodotoluene and o-tolylzinc chloride.

Materials:

-

2-Iodotoluene (1.0 mmol, 1.0 equiv)

-

o-Tolylmagnesium bromide (1.1 mmol, 1.1 equiv, as a solution in THF)

-

Zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv, anhydrous)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Anhydrous Tetrahydrofuran (THF, 10 mL)

Procedure:

-

Preparation of the organozinc reagent: In a flame-dried Schlenk flask under argon, dissolve anhydrous ZnCl₂ in THF. Cool the solution to 0 °C and slowly add the o-tolylmagnesium bromide solution. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Coupling reaction: In a separate flame-dried Schlenk flask, dissolve 2-iodotoluene and Pd(PPh₃)₄ in THF.[5]

-

Add the freshly prepared o-tolylzinc chloride solution to the second flask via cannula.[5]

-

Reflux the reaction mixture for 1 hour.[5]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.[5]

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.[5]

-

Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.[5]

Catalytic Cycle of the Negishi Coupling

Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.

Classical and Modern Alternatives to Palladium Catalysis

While palladium-catalyzed reactions are dominant, other methods offer distinct advantages in specific contexts.

The Ullmann Reaction: A Classic Reimagined

The Ullmann reaction is a classical method for synthesizing symmetrical biaryls via the copper-mediated coupling of aryl halides.[18] Historically, this reaction required harsh conditions, such as high temperatures.[19] However, recent advancements, including the use of ligands and alternative copper sources, have led to milder and more versatile Ullmann-type couplings.[20] These modern iterations have broadened the substrate scope and improved reaction efficiency.[20] For the synthesis of sterically hindered polychlorinated biphenyls, Suzuki coupling has been shown to give better yields compared to the classic Ullmann reaction.[10][21]

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H activation/arylation is an emerging and highly atom-economical strategy for biphenyl synthesis.[22] This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents or aryl halides, by directly coupling an aromatic C-H bond with an arylating agent.[23] While still an active area of research, C-H activation holds significant promise for developing more sustainable and efficient synthetic routes.[24] Metal-free catalytic strategies for C-H activation are also being developed to address the environmental concerns associated with heavy metal catalysts.[24]

Comparative Analysis and Method Selection

The choice of synthetic route for a particular substituted biphenyl depends on a multitude of factors, including substrate scope, functional group tolerance, reaction conditions, and considerations of toxicity and cost.[5]

| Method | Advantages | Disadvantages | Typical Catalyst |

| Suzuki-Miyaura | Mild conditions, stable reagents, non-toxic byproducts, broad substrate scope.[5][7] | Sensitivity to sterically hindered substrates. | Pd(0) or Pd(II) complexes, Ni, Co, Fe.[16] |

| Stille | Excellent functional group tolerance.[12] | Toxic organotin reagents and byproducts.[5] | Pd(0) complexes.[13] |

| Negishi | High reactivity, good for less reactive halides.[6][15] | Air- and moisture-sensitive organozinc reagents.[5] | Pd(0) or Ni(0) complexes.[16] |

| Ullmann | Useful for symmetrical biphenyls, improving with modern ligands.[18][20] | Traditionally harsh conditions, can have limited scope.[10][19] | Copper.[18] |

| C-H Activation | Highly atom-economical, avoids pre-functionalization.[22][23] | Can suffer from regioselectivity issues, still under development.[24] | Pd, Rh, Ru, Ir, and metal-free systems.[23][24] |

Future Outlook and Greener Alternatives

The field of biphenyl synthesis is continuously evolving, with a strong emphasis on developing more sustainable and environmentally friendly methodologies. The replacement of palladium with more abundant and less toxic metals like iron and cobalt is a key area of research.[16] Additionally, the use of greener solvents, such as water or bio-renewable liquids, and energy-efficient techniques like microwave-assisted synthesis are gaining traction.[8][25] Catalyst-free methods and the broader application of C-H activation are also poised to reshape the landscape of biphenyl synthesis, offering more direct and waste-minimizing routes to these valuable compounds.

References

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). RSC Publishing.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (CN102351620A). Google Patents.

- Synthesis of parent biphenyl via Stille cross coupling. ResearchGate.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate.

- Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions (RSC Publishing).

- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. PMC - NIH.

- Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate.

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PMC - PubMed Central.

- Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. New Journal of Chemistry (RSC Publishing).

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10).

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.

- 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.

- Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. ACS Publications.

- C–H Activation: Toward Sustainability and Applications. (2021-02-02). ACS Central Science.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

- The design and synthesis of substituted biphenyl libraries. PubMed.

- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.

- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed - NIH.

- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.

- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry (RSC Publishing).

- Catalytic C-H Activation. Chemistry Letters - Oxford Academic.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

- The Mechanisms of the Stille Reaction. University of Windsor.

- Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. PubMed.

- Alternative Solvents: Shades of Green. Organic Process Research & Development.

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- s Synthesis of Symmetrical and Unsymmetrical Tetrahydroxybiphenyls and their Evaluation as Amyloid-β Aggregation Inhibitors. (2024-11-01). Bentham Science Publishers.

- Eco-Friendly Alternatives to Conventional Solvents: Innovations and Applications in Pharmaceutical Manufacturing. ResearchGate.

- Synthesis of Sterically Hindered 1,3-Connected Polyarylmethanes. The Journal of Organic Chemistry - ACS Publications.

- The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide. New Journal of Chemistry (RSC Publishing).

- Important drugs with biphenyl substituents and synthetic strategies a,... ResearchGate.

- Negishi cross-couplings in the synthesis of amino acids. (2017-11-27). Organic & Biomolecular Chemistry (RSC Publishing).

- 3.2 TOOLS OF GREEN CHEMISTRY Alternative Synthesis The difficult task for chemists and others is to create new products, process.

- Ullmann reaction. Wikipedia.

- Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. NIH.

- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing.

- Synthesis of Symmetrical and Unsymmetrical Tetrahydroxybiphenyls ... (2024-11-01). Ingenta Connect.

- Synthesis of Unsymmetrical ortho-Biphenols and ortho-Binaphthols via Silicon-Tethered Pd-Catalyzed C–H Arylation. NIH.

- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2025-04-02). Scilit.

- Stereochemistry of Biphenyls. (2018-11-21). YouTube.

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). NIH.

- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC - NIH.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). Nobel Prize.

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xray.uky.edu [xray.uky.edu]

- 12. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. uwindsor.ca [uwindsor.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 17. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 18. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

A-Level Technical Guide: Methyl 4-(4-cyanophenyl)-2-fluorobenzoate as a Strategic Starting Material in Drug Discovery

Executive Summary: The Strategic Value of a Fluorinated Biphenyl Scaffold